molecular formula C36H46N6O2S B2533854 N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-35-9

N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2533854
M. Wt: 626.86
InChI Key: AIJQORALIKQZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C36H46N6O2S and a molecular weight of 626.861. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized through various organic reactions involving the corresponding precursors2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C36H46N6O2S. Unfortunately, I couldn’t find specific information on the molecular structure of this exact compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this exact compound. However, similar compounds often participate in various organic reactions, depending on their functional groups3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 626.861. Unfortunately, I couldn’t find specific information on other physical and chemical properties of this exact compound.


Scientific Research Applications

Quantum Chemical Analysis

Research on adamantane-based compounds, such as ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, has focused on their spectral and quantum chemical properties. Fourier transform infrared, Raman, and UV/Vis spectra have been used to explore the molecular structure and behavior of these compounds, with density functional theory (DFT) calculations predicting vibrational IR and Raman spectra. These studies reveal the compound's intramolecular charge transfer features, indicating potential applications in electronic and photonic devices (Al-Ghulikah et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and characterized, demonstrating in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. In vivo studies on diabetic rats showed that some of these compounds produced a significant reduction in serum glucose levels, suggesting their potential as antimicrobial and hypoglycemic agents (Al-Wahaibi et al., 2017).

Antiviral Activity

New adamantane derivatives have shown high anti-smallpox activity, highlighting the potential of adamantane-based compounds in developing antiviral drugs. This research expands the therapeutic applications of adamantane derivatives beyond their well-known use as antivirals against influenza (Moiseev et al., 2012).

Material Science Applications

Adamantane-containing compounds have been studied for their potential applications in material science, such as the synthesis of new polyamides with high thermal stability and mechanical strength. These materials could be used in various high-performance applications, from automotive to aerospace engineering, due to their exceptional durability and resistance to harsh conditions (Liaw et al., 1999).

Spectral Analysis for Drug Design

The spectral analysis of adamantane-containing triazole thiones has implications for drug design, with studies on their vibrational IR, Raman, and UV/Vis spectra providing insights into their molecular structure and potential biological activity. These analyses suggest that such compounds could be promising candidates for developing new analgesics or other pharmaceutical agents (Mindarava et al., 2018).

Safety And Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. However, specific safety and hazard information for this compound is not available in the resources I found.


Future Directions

The future directions for this compound could involve further research into its potential applications, given its structural similarity to other compounds with known biological activities4. However, specific future directions are not mentioned in the available resources.


Please note that this analysis is based on the information available in the resources I found, and there may be additional information not included in these resources.


properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O2S/c1-3-28-9-8-10-29(4-2)33(28)42-31(23-37-34(44)36-20-25-17-26(21-36)19-27(18-25)22-36)38-39-35(42)45-24-32(43)41-15-13-40(14-16-41)30-11-6-5-7-12-30/h5-12,25-27H,3-4,13-24H2,1-2H3,(H,37,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQORALIKQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

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